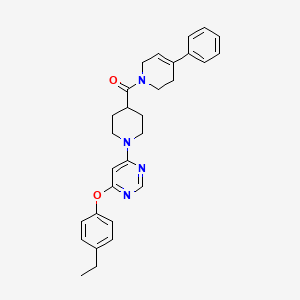

(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone

Description

The compound "(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone" is a structurally complex molecule featuring a pyrimidine core substituted with a 4-ethylphenoxy group, a piperidine ring, and a dihydropyridinone moiety linked via a methanone bridge. The pyrimidine scaffold is critical for binding interactions, while the dihydropyridinone and piperidine groups enhance solubility and bioavailability . Structural elucidation of such compounds typically employs advanced spectroscopic techniques, including $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and UV spectroscopy, as demonstrated in analogous studies .

Properties

IUPAC Name |

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O2/c1-2-22-8-10-26(11-9-22)35-28-20-27(30-21-31-28)32-16-14-25(15-17-32)29(34)33-18-12-24(13-19-33)23-6-4-3-5-7-23/h3-12,20-21,25H,2,13-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDHXKSYTQFJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC(=CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone , identified by its CAS number 1251672-64-6 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 408.5 g/mol . The structure features a piperidine ring, a pyrimidine moiety, and a dihydropyridine component, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1251672-64-6 |

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.5 g/mol |

The compound exhibits activity as an inhibitor of various biological targets, particularly in the context of cancer therapy and neurological disorders. It has been shown to interact with metabotropic glutamate receptors (mGluRs) , specifically as a negative allosteric modulator (NAM) for mGluR7, which is implicated in pain modulation and anxiety disorders .

Antitumor Effects

In preclinical studies, derivatives similar to this compound have demonstrated significant antitumor effects. For instance, compounds with similar structural motifs have been reported to inhibit RET kinase activity, which is crucial in several cancers. In one study, a related benzamide derivative showed moderate to high potency in ELISA-based kinase assays .

Study 1: Anticancer Activity

A study published in Cancer Research explored the efficacy of compounds structurally related to our target compound. Researchers synthesized several derivatives and tested their effects on cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells, suggesting that the incorporation of the pyrimidine and piperidine rings is beneficial for activity against malignancies .

Study 2: Neurological Applications

Another research project focused on the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The findings revealed that these compounds could potentially reduce neuronal apoptosis through modulation of glutamate signaling pathways .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with other known inhibitors in similar classes:

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases involved in tumor growth and survival mechanisms. For instance, it may target pathways related to cell proliferation and apoptosis regulation.

- Its structural components allow for modifications that can enhance potency and selectivity against cancer cells.

-

Neuropharmacology :

- Preliminary studies suggest that the compound could influence neurotransmitter systems, particularly those involving glutamate receptors. This interaction may have implications for treating neurological disorders such as anxiety or depression.

-

Enzyme Inhibition :

- Research indicates that the compound may act as an inhibitor of certain enzymes relevant to metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Biochemical Research Applications

-

Mechanistic Studies :

- The compound serves as a valuable tool in biochemical assays aimed at understanding the mechanisms of action of various cellular processes. By studying its interactions with proteins and enzymes, researchers can gain insights into disease mechanisms and therapeutic targets.

-

Cell Signaling Pathways :

- Investigations into how the compound affects signal transduction pathways can provide valuable information on its role in cellular communication and function. This is particularly relevant in cancer biology and neurobiology.

Case Studies

- Cancer Research :

- In vitro studies have demonstrated that the compound inhibits the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further research is needed to elucidate the exact molecular targets involved.

- Neuroprotective Effects :

- Animal models have shown that administration of the compound can lead to improved outcomes in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with pyrimidine derivatives synthesized for pharmaceutical research. For example, compound 5 from International Journal of Molecular Sciences () contains a pyrimidine ring and piperidine group but differs in its sulfonyl and phenylhydrazine substituents. Key distinctions include:

- Pyrimidine substitution: The target compound’s 4-ethylphenoxy group may enhance lipophilicity compared to the sulfonyl group in compound 5, influencing membrane permeability .

- Dihydropyridinone vs.

Table 1: Key Properties of Target Compound vs. Analogues

Structure-Activity Relationship (SAR) Insights

Frequent substructure analysis () reveals that the pyrimidine-dihydropyridinone combination correlates with kinase inhibition, while sulfonyl groups (as in compound 5) are associated with antimicrobial activity. The 4-ethylphenoxy group in the target compound may reduce metabolic degradation compared to smaller substituents, as bulky groups often hinder cytochrome P450 interactions .

Research Findings and Data Limitations

- Toxicity Considerations: Data from the Toxics Release Inventory (–7) highlight the importance of accurate reporting for structurally complex compounds, though the target compound’s organic nature distinguishes it from inorganic toxins like lead or zinc compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the compound, and what solvents/reagents are critical for high yields?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. Key steps include:

- Using CHCl₃/MeOH solvent systems to facilitate nucleophilic substitution or condensation reactions, as demonstrated in benzoylpiperidine derivative syntheses (yields 50–57%) .

- Monitoring intermediate formation via TLC (e.g., in pyrrolo[2,3-d]pyrimidinone synthesis) to ensure reaction progression .

- Employing anhydrous K₂CO₃ as a base in ethanol/ethyl cyanoacetate mixtures for cyclization steps .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts to confirm piperidine, pyrimidine, and dihydropyridine moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error for exact mass matching .

- Elemental Analysis : Cross-check calculated vs. observed C/H/N percentages to confirm purity (>98%) .

Q. How can researchers ensure compound purity during synthesis?

- Methodological Answer :

- Use HPLC with reverse-phase columns (C18) and UV detection (λ = 254 nm) to assess purity, targeting >95% peak area .

- Perform recrystallization in EtOAc/hexane mixtures to remove byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Methodological Answer :

- Screen alternative catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) or adjust stoichiometry (e.g., 1.2 equiv of 4-ethylphenoxy-pyrimidine) to drive reactions to completion .

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 150°C for 2 hours vs. 24 hours conventional heating) .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

- Methodological Answer :

- Conduct SAR studies by modifying substituents (e.g., replacing 4-ethylphenoxy with 4-isopropylphenyl) and comparing IC₅₀ values in target assays .

- Use molecular docking to assess binding affinity variations to receptors (e.g., kinase domains) .

Q. How to design in vitro assays to evaluate the compound’s therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .

Q. What computational methods predict metabolic stability and toxicity profiles?

- Methodological Answer :

- Perform ADMET prediction using tools like SwissADME to estimate logP (target <5), CYP450 inhibition, and hERG cardiotoxicity risks .

- Validate with microsomal stability assays (e.g., human liver microsomes) to measure t₁/₂ .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in purity data from elemental analysis vs. HPLC?

- Methodological Answer :

- Elemental Analysis : May overestimate purity if non-volatile impurities (e.g., metal residues) are present.

- HPLC : Detects UV-active impurities but misses non-chromophoric contaminants. Cross-validate with LC-MS to identify unknown peaks .

Q. Why do thermal stability studies show variability in decomposition temperatures?

- Methodological Answer :

- Differences in crystallinity (e.g., amorphous vs. crystalline forms) affect thermal profiles. Use DSC/TGA to compare polymorphs and select stable forms .

Tables for Key Data

| Synthesis Optimization Parameters |

|---|

| Solvent System |

| Reaction Temperature |

| Catalysts |

| Average Yield Range |

| Characterization Techniques |

|---|

| 1H NMR (δ range) |

| HRMS Accuracy |

| HPLC Purity Threshold |

| Biological Assay Design |

|---|

| Target Enzymes |

| Cell Lines |

| Key Metrics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.